嘧菌酯

描述

Amisulbrom is a sulfonamide fungicide primarily used to control a variety of plant diseases, including downy mildews and Phytophthora blights. It is known for its low aqueous solubility and moderate mobility in soil, making it a relatively stable compound in agricultural environments . Amisulbrom is effective against a range of pathogens, including Phytophthora infestans, Plasmopara viticola, and Phytophthora capsici, and is commonly applied to crops such as potatoes, tomatoes, grapes, cucurbits, and bell peppers .

作用机制

Target of Action

Amisulbrom is a quinone inside inhibitor (QiI) . It primarily targets the cytochrome bc1 complex of the mitochondrial respiratory chain . This complex plays a crucial role in cellular respiration, a process that generates energy for the cell .

Mode of Action

Amisulbrom acts by inhibiting the cytochrome bc1 complex . In oomycetes, amisulbrom restricts the development of zoosporangia and eliminates the mobile zoospores . This mode of action suggests that amisulbrom may also be effective against the zoospores and sporangia of P. brassicae, thereby helping to prevent both primary and secondary infections .

Biochemical Pathways

Amisulbrom’s inhibition of the cytochrome bc1 complex disrupts the electron transport chain, a key component of cellular respiration . This disruption prevents the cell from producing energy efficiently, leading to cell death .

Result of Action

Amisulbrom’s action results in significant cellular effects. For instance, in zebrafish embryos, exposure to amisulbrom caused disorders in the visual phototransduction system . It also led to phenotypic microphthalmia, dysregulation of gene transcription levels related to retinal cell layer differentiation, and increased retinal apoptosis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of amisulbrom. For example, amisulbrom is stable in acidic and neutral aqueous solutions at 25°C, while it quickly hydrolyzes with a half-life of 4.5 days at pH 9.0 and 25°C . Additionally, amisulbrom’s effectiveness can vary with different application rates and formulations .

科学研究应用

Amisulbrom has a wide range of scientific research applications, including:

Agriculture: It is used as a fungicide to control plant diseases in crops such as potatoes, tomatoes, grapes, and cucurbits.

Environmental Studies: Research on the environmental fate and ecotoxicity of amisulbrom helps in understanding its impact on non-target species and ecosystems.

Biological Studies: Studies on the effects of amisulbrom on various organisms, including zebrafish embryos, provide insights into its toxicological profile.

生化分析

Biochemical Properties

Amisulbrom plays a role in biochemical reactions by inhibiting the cytochrome bc1 complex of the mitochondrial respiratory chain . This complex is a crucial component of the electron transport chain, which is involved in ATP production. By inhibiting this complex, Amisulbrom disrupts the energy production within the cell .

Cellular Effects

Amisulbrom has been shown to cause disorders in the visual phototransduction system in zebrafish embryos . Exposure to Amisulbrom resulted in phenotypic microphthalmia, dysregulation of gene transcription levels related to retinal cell layer differentiation, and increased retinal apoptosis . Additionally, the content of glutathione and malondialdehyde increased significantly after exposure to Amisulbrom .

Molecular Mechanism

Amisulbrom exerts its effects at the molecular level by binding to the cytochrome bc1 complex, thereby inhibiting its function . This binding interaction disrupts the electron transport chain, leading to a decrease in ATP production and an increase in reactive oxygen species .

Temporal Effects in Laboratory Settings

In laboratory settings, Amisulbrom has been shown to have persistent effects. For example, in zebrafish embryos, the effects of Amisulbrom were observed from 3 hours post-fertilization (hpf) to 72 hpf . Over time, the effects of Amisulbrom on retinal development became more pronounced .

Dosage Effects in Animal Models

The effects of Amisulbrom vary with different dosages in animal models. In zebrafish embryos, different concentrations of Amisulbrom (0, 0.0075, 0.075, or 0.75 μM) were tested . Higher concentrations of Amisulbrom resulted in more pronounced effects on retinal development .

Metabolic Pathways

Amisulbrom is involved in the electron transport chain, a metabolic pathway crucial for ATP production . By inhibiting the cytochrome bc1 complex, Amisulbrom disrupts this pathway, leading to decreased ATP production and increased production of reactive oxygen species .

Transport and Distribution

Amisulbrom is moderately mobile and there is not a high risk of the substance leaching to groundwater . It may be persistent in soil systems but is not expected to persist in water systems .

Subcellular Localization

The subcellular localization of Amisulbrom is primarily at the mitochondria, where it binds to the cytochrome bc1 complex . This localization is crucial for its function as an inhibitor of the electron transport chain .

准备方法

Synthetic Routes and Reaction Conditions: Amisulbrom is synthesized through a multi-step process involving the reaction of various intermediates. The key steps include the formation of the sulfonamide group and the incorporation of the triazole ring. The synthesis typically involves the following steps:

Formation of the sulfonamide group: This involves the reaction of a suitable amine with a sulfonyl chloride to form the sulfonamide intermediate.

Incorporation of the triazole ring: The sulfonamide intermediate is then reacted with a triazole derivative under specific conditions to form the final compound, amisulbrom.

Industrial Production Methods: Industrial production of amisulbrom involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Raw material preparation: High-purity raw materials are prepared and purified.

Reaction optimization: Reaction conditions such as temperature, pressure, and pH are optimized to maximize yield.

Purification: The final product is purified using techniques such as crystallization and chromatography to achieve the desired purity.

化学反应分析

Types of Reactions: Amisulbrom undergoes various chemical reactions, including hydrolysis, oxidation, and substitution. The hydrolysis of amisulbrom in buffer solutions and natural water samples has been extensively studied. It is stable in acidic and neutral aqueous solutions but quickly hydrolyzes in alkaline conditions (pH 9.0) with a half-life of 4.5 days at 25°C .

Common Reagents and Conditions:

Hydrolysis: Amisulbrom hydrolyzes in alkaline conditions, forming hydrolysis products.

Oxidation: Oxidative conditions can lead to the formation of various oxidation products.

Substitution: Substitution reactions can occur under specific conditions, leading to the formation of substituted derivatives.

Major Products Formed:

Hydrolysis products: Three hydrolysis products have been identified in buffer solutions and natural water samples.

Oxidation products: Various oxidation products can be formed under oxidative conditions.

相似化合物的比较

Amisulbrom is compared with other quinone inside inhibitors (QiIs) such as fluopicolide and cyazofamid. While all these compounds share a similar mode of action, amisulbrom is unique in its chemical structure and specific activity against certain pathogens . The following are some similar compounds:

Fluopicolide: Another QiI fungicide used to control oomycete pathogens.

Cyazofamid: A QiI fungicide with a similar mode of action but different chemical structure.

Amisulbrom’s unique chemical structure and specific activity profile make it a valuable tool in integrated disease management strategies .

属性

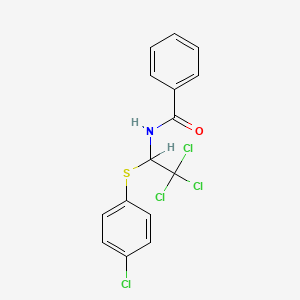

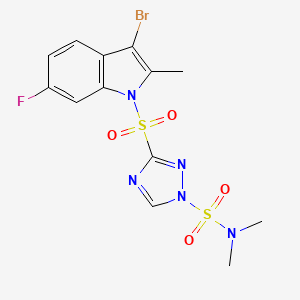

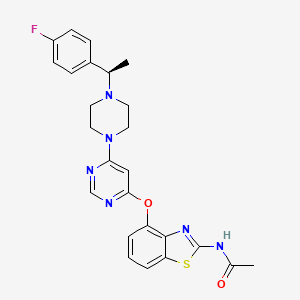

IUPAC Name |

3-(3-bromo-6-fluoro-2-methylindol-1-yl)sulfonyl-N,N-dimethyl-1,2,4-triazole-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BrFN5O4S2/c1-8-12(14)10-5-4-9(15)6-11(10)20(8)25(21,22)13-16-7-19(17-13)26(23,24)18(2)3/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BREATYVWRHIPIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1S(=O)(=O)C3=NN(C=N3)S(=O)(=O)N(C)C)C=C(C=C2)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BrFN5O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0058063 | |

| Record name | Amisulbrom | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0058063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

466.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

In water, 0.11 g/L at 20 °C, pH 9, In hexane 0.2643; toluene 88.63; dichloromethane >250; acetone >250; ethyl acetate >250; methanol 10.11; octanol 2.599 (g/L at 20 °C) | |

| Record name | Amisulbrom | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8031 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.61 at 20 °C | |

| Record name | Amisulbrom | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8031 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1.8X10-5 mPa /1.35X10-10 mm Hg/ at 25 °C | |

| Record name | Amisulbrom | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8031 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Amisulbrom ... is an oomycete-specific fungicide which acts by inhibiting the mitochondrial respiration within the fungus target species. | |

| Record name | Amisulbrom | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8031 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Fine powder | |

CAS No. |

348635-87-0 | |

| Record name | Amisulbrom | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=348635-87-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amisulbrom [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0348635870 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amisulbrom | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0058063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | amisulbrom (ISO); 3-(3-bromo-6-fluoro-2-methylindol-1-ylsulfonyl)-N,N-dimethyl-1H-1,2,4-triazole-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMISULBROM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RM460IQC3A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Amisulbrom | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8031 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

128.6-130.0 °C | |

| Record name | Amisulbrom | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8031 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Amisulbrom?

A1: Amisulbrom is a quinone inside inhibitor (QiI) fungicide. [, , ] It acts by binding to the cytochrome bc1 complex (complex III) within the mitochondrial respiratory chain of oomycete fungi. [, , , ] This binding disrupts the electron transport chain, ultimately inhibiting cellular respiration and leading to fungal death. [, ]

Q2: How does the inhibition of the cytochrome bc1 complex by Amisulbrom affect fungi?

A2: By disrupting the electron transport chain, Amisulbrom inhibits the production of ATP, the primary energy source for cellular processes. [, ] This energy depletion disrupts vital fungal functions, leading to growth inhibition and eventually cell death. [, ]

Q3: Are there any specific downstream effects of Amisulbrom on fungal cells?

A3: Research suggests that Amisulbrom affects multiple fungal processes. Studies observed inhibited spore germination, reduced viability of spores, and abnormal germ tube development in Phytophthora litchii and Plasmopara viticola. [, , ] Additionally, studies on P. litchii noted the inhibition of cytochrome bc1 complex activity in the presence of specific mutations. [, ]

Q4: What is the molecular formula and weight of Amisulbrom?

A4: The molecular formula of Amisulbrom is C21H17BrN2O3S. Its molecular weight is 457.35 g/mol.

Q5: How stable is Amisulbrom under different storage conditions?

A5: A study showed that cucumber samples stored at -20°C experienced no significant loss of Amisulbrom. Storage at 4°C resulted in a 7.3–14.5% loss after 120 hours. Storage at 25°C led to a more significant reduction of 5.8–37.7%. [] This suggests that Amisulbrom is relatively stable at lower temperatures.

Q6: Does food processing affect Amisulbrom residue levels?

A6: Yes, various processing methods can affect Amisulbrom residues. Washing and cooking reduced levels by 5.5–50.9%, with higher temperatures and longer processing times leading to greater reductions. []

Q7: What is known about the structure-activity relationship of Amisulbrom and its analogs?

A7: Research suggests that specific structural modifications can influence the activity of Amisulbrom analogs. For instance, a study on P. litchii found that mutations leading to H15Y or G30E amino acid changes in the cytochrome b protein decreased the binding affinity of Amisulbrom. [] Another study identified a novel point mutation, S33L, in the cytochrome b protein, which conferred resistance to ametoctradin and increased sensitivity to Amisulbrom in P. litchii. [] This highlights the importance of specific structural features for Amisulbrom binding and activity.

Q8: Have any Amisulbrom analogs been developed with improved activity?

A8: Research exploring 1,2,4-triazole-1,3-disulfonamide derivatives as Amisulbrom analogs has shown promising results. Compound 1j exhibited comparable fungicidal activity to Amisulbrom against cucumber downy mildew while being more cost-effective to synthesize. [] This finding suggests the potential for developing novel fungicides inspired by the Amisulbrom scaffold.

Q9: Has resistance to Amisulbrom been observed in any fungal species?

A9: While dedicated studies on Amisulbrom resistance are limited in the provided papers, there is evidence of potential resistance mechanisms. A study on P. litchii indicated cross-resistance between Amisulbrom and cyazofamid, suggesting a possible shared mode of action or resistance mechanism. [] This highlights the need for further research to fully characterize Amisulbrom resistance and its implications for long-term disease management.

Q10: What is the role of alternative oxidase (AOX) in fungicide resistance?

A10: AOX is an alternative respiratory pathway that some fungi can utilize when their main respiratory chain is disrupted. [] In Plasmopara viticola, AOX-related mechanisms have been linked to resistance against complex III inhibitors, posing a challenge to their efficacy. [] This highlights the need to consider alternative respiratory pathways when developing and managing fungicides like Amisulbrom.

Q11: What analytical techniques are commonly used to quantify Amisulbrom residues in food samples?

A11: Several studies utilized a combination of modified QuEChERS extraction followed by high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) for the analysis of Amisulbrom residues in various matrices, including cucumber and melon. [, , ]

Q12: What are the advantages of using HPLC-UVD/MS for Amisulbrom analysis?

A12: Studies highlighted the effectiveness of HPLC-UVD/MS for quantifying Amisulbrom residues in agricultural commodities like apple, green pepper, kimchi cabbage, potato, and hulled rice. [, ] This method provided sensitive and reproducible results with good recovery rates, making it suitable for routine analysis.

Q13: What is the environmental fate of Amisulbrom?

A13: While specific details are limited in the provided research, one study investigated the hydrolysis of Amisulbrom in buffer solutions and natural water samples. [] Further research is needed to fully understand its degradation pathway, persistence in the environment, and potential effects on ecosystems.

Q14: Are there any viable alternatives to Amisulbrom for controlling oomycete diseases?

A15: Yes, several other fungicides are used to control oomycete diseases. These include other QiI fungicides like ametoctradin, as well as fungicides with different modes of action, such as cyazofamid, dimethomorph, mandipropamid, mancozeb, metalaxyl, oxathiapiprolin and propamocarb. [, , , , ] The choice of fungicide depends on factors like the specific pathogen, crop, and resistance management strategies. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzothiazol-6-yl-[6-(2-cyclohexylmethylamino-4-trifluoromethylphenyl)pyrimidin-4-yl]amine](/img/structure/B1667042.png)

![{2-[6-(2-Acetylamino-benzothiazol-4-yloxy)-pyrimidin-4-yl]-5-trifluoromethyl-phenyl}carbamic acid tert-butyl ester](/img/structure/B1667043.png)